molecular formula C19H23FN2O3 B5613884 ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate

ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate

Cat. No.: B5613884
M. Wt: 346.4 g/mol
InChI Key: RRDUBKZHUJXICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate is a fluoroquinolone derivative characterized by a quinoline core with a 3-carboxylate ethyl ester, a 1-ethyl group, a 6-fluoro substituent, and a 7-piperidinyl moiety. This compound shares structural similarities with antibacterial quinolones but differs in the substitution at position 7 (piperidinyl instead of piperazinyl) and the ethyl ester at position 3 .

Key structural features:

  • Position 1: Ethyl group (unlike cyclopropyl in later-generation quinolones like ciprofloxacin).
  • Position 6: Fluorine atom, enhancing DNA gyrase/topoisomerase IV inhibition.
  • Position 7: Piperidinyl group (a six-membered ring with one nitrogen atom, contrasting with piperazinyl in many analogs).
  • Position 3: Ethyl ester, which may act as a prodrug, hydrolyzing to the active carboxylic acid in vivo .

Properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-3-21-12-14(19(24)25-4-2)18(23)13-10-15(20)17(11-16(13)21)22-8-6-5-7-9-22/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDUBKZHUJXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for MMV665827 are not widely published. it is known that compounds in the MMV Malaria Box are typically synthesized through a series of organic reactions involving various reagents and catalysts. Industrial production methods for such compounds often involve large-scale synthesis using automated systems to ensure consistency and purity .

Chemical Reactions Analysis

Piperazine/Piperidine Coupling via Borane Reagents

The primary synthesis route involves substituting a halogen (fluorine or chlorine) at the 7-position of a quinolinecarboxylic acid derivative with a piperidine or piperazine group. Key steps include:

  • Reagents : Trimethoxyborane ((iPrO)₃B) or triphenylborane ((PhO)₃B) act as Lewis acid catalysts.

  • Reaction Conditions :

    • Reflux in acetonitrile for 4.5–6 hours.

    • Workup involves cooling, adding water, adjusting pH, and isolating the product .

  • Example :

    • Starting material: 1-ethyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.

    • Reactant: Piperazine (20 mmol) and (iPrO)₃B (10 mmol).

    • Product: 1-ethyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperidinyl)-3-quinolinecarboxylic acid (2.00 g) .

Reagent Role Conditions
(iPrO)₃BCatalyst for substitutionReflux in acetonitrile, 4.5–6 h
Piperazine/PiperidineNucleophileExcess amine, reflux

Reaction Mechanism

The substitution at the 7-position likely proceeds via a nucleophilic aromatic substitution mechanism:

  • Leaving Group Activation : Borane reagents ((iPrO)₃B or (PhO)₃B) coordinate to the quinoline ring, enhancing electrophilicity.

  • Nucleophilic Attack : Piperazine or piperidine attacks the activated aromatic position, displacing the fluorine atom .

  • Workup : Acidic conditions facilitate protonation and isolation of the product.

Key Observations

  • Role of Borane Reagents : Trimethoxyborane and triphenylborane enable efficient substitution by coordinating to the aromatic ring, reducing steric hindrance .

  • Regioselectivity : The 7-position is preferentially substituted due to electronic effects from the quinoline ring .

  • Ester Hydrolysis : Conversion of ethyl esters to carboxylic acids requires harsh conditions (HCl, 100°C) .

  • Structural Variants : Derivatives with modified amine groups (e.g., methylpiperazine) can be synthesized using similar methods .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate is C18H22FN3OC_{18}H_{22}FN_3O with a molecular weight of approximately 317.39 g/mol. The compound features a quinoline core, which is crucial for its biological activity. The presence of fluorine and piperidine moieties enhances its pharmacological profile.

Antibacterial Properties

Numerous studies have highlighted the antibacterial properties of quinolone derivatives, including this compound. Research indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. For example:

  • In vitro Studies : A study demonstrated that derivatives of this compound showed minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against strains like Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : The compound's modifications were systematically evaluated to enhance antibacterial efficacy. The introduction of various substituents on the quinoline structure has been shown to significantly impact its antimicrobial activity .
CompoundMIC (μM)Bacterial Strain
Ethyl 1-Ethyl-6-Fluoro...0.44Staphylococcus aureus
Ethyl 1-Ethyl...0.80Escherichia coli

Antitubercular Activity

In addition to its antibacterial effects, the compound has been evaluated for antitubercular properties. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values indicating effective inhibition .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of a series of quinoline derivatives based on ethyl 1-ethyl-6-fluoro... The synthesized compounds were characterized using NMR and LCMS techniques, followed by biological evaluation for their antibacterial and antitubercular activities . Results indicated that modifications could lead to enhanced potency and selectivity against specific bacterial strains.

Clinical Implications

The potential clinical applications of this compound extend to treating resistant bacterial infections, particularly those caused by strains that have developed resistance to conventional antibiotics such as fluoroquinolones . Its structural modifications allow for tailored therapies aimed at overcoming such resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidinyl vs. Piperazinyl Substitution at Position 7

The 7-position substituent is critical for antibacterial activity. Piperazinyl-containing analogs (e.g., 1-ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) exhibit potent activity due to hydrogen bonding between the piperazinyl nitrogen and bacterial enzyme targets .

Table 1: Activity of Piperazinyl vs. Piperidinyl Derivatives
Compound Substituent at Position 7 MIC (μg/mL) vs. E. coli MIC (μg/mL) vs. S. aureus Source
1-Ethyl-6-fluoro-7-(piperazinyl)-... Piperazinyl (two N atoms) 0.19–0.37 1.9–3.5
Target compound Piperidinyl (one N atom) Data not available Data not available N/A

Key Insight : Piperazinyl analogs show lower MIC values (indicating higher potency) against Gram-negative bacteria due to enhanced enzyme interactions. Piperidinyl derivatives may require additional substitutions (e.g., methyl groups) to compensate for reduced basicity .

Ethyl vs. Cyclopropyl Substitution at Position 1

Cyclopropyl groups at position 1 (e.g., ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-...) are common in later-generation quinolones (e.g., ciprofloxacin). Cyclopropyl enhances Gram-positive activity and pharmacokinetics. The ethyl group in the target compound may limit its spectrum, as seen in early quinolones like norfloxacin .

Table 2: Position 1 Substituent Impact
Compound Position 1 Substituent Spectrum of Activity
Target compound Ethyl Likely narrower (Gram-negative)
Ethyl 1-cyclopropyl-6-fluoro-... Cyclopropyl Broad (Gram-negative and -positive)

Ester vs. Carboxylic Acid at Position 3

The ethyl ester at position 3 in the target compound is a prodrug feature, improving oral bioavailability. Hydrolysis to the free carboxylic acid (e.g., 1-ethyl-6-fluoro-7-(piperidinyl)-4-oxo-...-3-carboxylic acid ) is required for activity. Analogs with methyl esters (e.g., methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-... ) show similar prodrug behavior but may differ in hydrolysis rates .

Substituents on the Piperidine/Piperazine Ring

Modifications to the piperidine/piperazine ring significantly alter activity:

  • 4-Methylpiperazinium (e.g., 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-ium-1-yl)-... ): Enhances water solubility and cationic character, improving tissue penetration .
  • Nitroso-piperazinyl (e.g., 1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-... ): Introduces reactive groups for targeting resistant strains .

Biological Activity

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its antimicrobial, anticancer, and other therapeutic properties.

  • Molecular Formula : C29H26F4N4O5
  • Molecular Weight : 586.53 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

Antimicrobial Activity

Quinoline derivatives are widely recognized for their antimicrobial properties. This compound has shown significant efficacy against various bacterial strains. In studies involving similar compounds, it has been noted that alterations in the quinoline structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the piperidine ring have been linked to increased potency against resistant strains of bacteria .

Anticancer Properties

Research indicates that quinoline derivatives possess anticancer properties through multiple mechanisms. They can induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. A study demonstrated that related compounds exhibit cytotoxic effects on several cancer cell lines, suggesting that this compound may similarly affect cancer cell viability .

Case Studies

Several case studies have highlighted the potential of quinoline derivatives in clinical applications:

  • Antibacterial Efficacy : A study evaluated a series of quinoline derivatives, including those structurally similar to this compound. The results indicated a broad spectrum of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly low compared to traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of this compound could effectively reduce the proliferation of human breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values indicated potent cytotoxicity at relatively low concentrations .

The biological activity of this compound is believed to stem from its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This interaction leads to the inhibition of bacterial growth and division . Additionally, its anticancer effects may involve the modulation of apoptotic pathways and inhibition of angiogenesis.

Comparative Analysis Table

Property Ethyl 1-Ethyl-6-Fluoro... Related Compounds
Antimicrobial Activity Effective against Gram-positive/negative bacteriaSimilar efficacy observed in other quinolines
Cytotoxicity Significant against MCF7, A549Comparable results in similar studies
Mechanism of Action Inhibits DNA gyrase/topoisomerase IVVaries across different derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves sequential substitutions on the quinolone core. For example, N-alkylation (e.g., ethylation at N1) is performed under basic conditions, followed by nucleophilic displacement of halogens (e.g., fluorine at C6) with piperidine derivatives at C6. A key intermediate, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, can undergo O-ethylation and subsequent functionalization via Sharpless click chemistry or propargylation to introduce triazole or piperidinyl groups . Heating in polar aprotic solvents like DMSO may lead to regioisomer formation, necessitating careful temperature control .

Q. How is the crystal structure of this compound analyzed, and what intermolecular interactions influence its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 291–296 K is standard for structural elucidation. For analogous derivatives, studies reveal intermolecular C–H⋯O and C–H⋯Cl hydrogen bonds (3.06–3.74 Å) that stabilize the lattice. Parallel molecular packing is common, with π-π stacking distances of ~3.5 Å between quinoline rings. Such data guide predictions of solubility and stability .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains is standard. Derivatives with piperidinyl or triazole substituents at C7 show moderate activity (MIC: 2–16 µg/mL), while nitro or methoxy groups at C8 reduce efficacy. Fungal assays (e.g., C. albicans) require Sabouraud dextrose broth and 48-hour incubation .

Advanced Research Questions

Q. How can regioselectivity challenges during C7 substitution be addressed to avoid undesired byproducts?

  • Methodological Answer : Competing reactions at C7 (e.g., piperidinyl vs. piperazinyl substitution) are influenced by steric and electronic factors. Using bulky bases (e.g., DBU) and low temperatures (0–5°C) favors nucleophilic attack at C7 over C7. For example, replacing chlorine at C7 with 1-piperidinyl requires a 12-hour reflux in DMF with K2CO3, achieving >85% yield. Monitoring via HPLC-MS ensures purity .

Q. What computational approaches predict the binding affinity of this compound to bacterial DNA gyrase?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with E. coli gyrase (PDB: 1KZN). The 3-carboxylate and 4-oxo groups coordinate Mg²⁺ in the active site, while the C7 piperidinyl group occupies hydrophobic pockets. Free energy calculations (MM-PBSA) correlate with experimental MICs, highlighting substituent effects on binding .

Q. How can contradictory antimicrobial data between structurally similar derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from substituent electronic effects. For instance, nitro groups at C8 reduce membrane permeability, while methoxy groups enhance it. Comparative logP (HPLC) and membrane permeation assays (e.g., PAMPA) quantify hydrophobicity differences. Synchrotron-based crystallography of drug-enzyme complexes further clarifies steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.